![molecular formula C9H12O4 B078532 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 13468-88-7](/img/structure/B78532.png)
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Overview
Description
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a chemical compound with the CAS Number: 13468-88-7 . It has a molecular weight of 184.19 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
Optically active cis-4-methylcyclohex-4-ene-1,2-dicarboximides were prepared by Diels–Alder reaction using optically active hosts and enantioselective Diels–Alder reactions in inclusion crystals in a water suspension medium . Another synthesis method involves a Diels-alder synthesis of CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE from Butadiene Sulfone and Maleic Anhydride .Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-4-cyclohexene-1,2-dicarboxylic acid . The InChI code for this compound is 1S/C9H12O4/c1-5-2-3-6 (8 (10)11)7 (4-5)9 (12)13/h2,6-7H,3-4H2,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
In the presence of aluminum chloride, cyclohexene-1,2-dicarboxylic acid forms a complex which then interacts with benzene .Physical And Chemical Properties Analysis
The compound has a melting point of 205-207°C . It has a density of 1.3±0.1 g/cm³ , a boiling point of 392.8±42.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.9 mmHg at 25°C . The compound’s molar refractivity is 44.2±0.3 cm³ .Scientific Research Applications
Quantum Chemical Study
The Friedel–Crafts alkylation of benzene with 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has been studied using quantum chemical methods . Parameters of the starting compounds, products, and transition compounds were calculated using density functional theory (DFT) and ab initio Hartree–Fock (HF) methods .
Synthesis of Pharmaceuticals
Compounds containing a phenylcyclohexyl moiety, which can be synthesized from 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, have been studied as potential modulators for the treatment of various diseases . These include Pendred’s syndrome, Crohn’s disease, Lowe’s syndrome, Dent’s disease, Gitelman’s syndrome, nephrolithiasis, and others .
Treatment of Neurological Disorders
Compounds with a phenylcyclohexyl moiety in the side chain of 3-benzazipin-1-ol, which can be synthesized from 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, have been found to have a high affinity for the GluN2B receptor . These compounds could potentially be used to treat neurological disorders such as Alzheimer’s and Parkinson’s diseases .
Synthesis of Chiral Monoesters
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has been used in the synthesis of chiral monoesters . These compounds have potential applications in various areas of chemistry and materials science .
Optical Resolution
Optically pure enantiomers of 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and 4-Methylcyclohex-4-ene-1,2-dicarboximides have been obtained through optical resolution . This process involves enantioselective inclusion complexation with optically active host compounds derived from tartaric acid .
Material Science
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is used in the synthesis of 3-oxabicyclo[4.3.0]non-7-en-2-ones . These compounds have potential applications in material science .
Safety and Hazards
properties
IUPAC Name |
4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUIHVHPSUCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294588 | |
Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
CAS RN |
13468-88-7 | |
Record name | 13468-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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